molecular formula C13H17BrO5 B13670868 Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate

Cat. No.: B13670868
M. Wt: 333.17 g/mol
InChI Key: CZAWBSQRQLIXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes bromine, methoxy groups, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate typically involves the bromination of a precursor compound followed by esterification and hydroxylation reactions. One common method involves the use of 2-bromo-4,5-dimethoxybenzaldehyde as a starting material, which undergoes a series of reactions including bromination, esterification with ethyl alcohol, and subsequent hydroxylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure control are crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxypropanoate moiety differentiates it from other similar compounds, providing unique properties and applications.

Properties

Molecular Formula

C13H17BrO5

Molecular Weight

333.17 g/mol

IUPAC Name

ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C13H17BrO5/c1-4-19-13(16)7-10(15)8-5-11(17-2)12(18-3)6-9(8)14/h5-6,10,15H,4,7H2,1-3H3

InChI Key

CZAWBSQRQLIXAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1Br)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.